2-(Hexylamino)ethanol
Overview
Description
2-(Hexylamino)ethanol is an organic compound with the molecular formula C8H19NO. It is a secondary amine and a primary alcohol, characterized by the presence of a hexyl group attached to the nitrogen atom and an ethanol group. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Hexylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of hexylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-(Hexylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Hexylaminoacetaldehyde or hexylaminoacetic acid.
Reduction: Hexylamine.
Substitution: 2-(Hexylamino)ethyl chloride.
Scientific Research Applications
2-(Hexylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Hexylamino)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amine group can participate in nucleophilic reactions. These interactions enable the compound to modulate biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
2-(Methylamino)ethanol: Similar structure but with a methyl group instead of a hexyl group.
2-(Ethylamino)ethanol: Contains an ethyl group instead of a hexyl group.
2-(Propylamino)ethanol: Features a propyl group instead of a hexyl group.
Uniqueness: 2-(Hexylamino)ethanol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where longer hydrophobic chains are advantageous .
Properties
IUPAC Name |
2-(hexylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-6-9-7-8-10/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIKGVLBLIZYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866433 | |
Record name | 2-(Hexylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54596-69-9 | |
Record name | 2-(Hexylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54596-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054596699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-hexylaminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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